molecular formula C9H8ClFN2 B15235934 (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile

Cat. No.: B15235934
M. Wt: 198.62 g/mol
InChI Key: WRRPXDWSGMYIRY-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile is a chiral organic compound featuring an amino group, a nitrile group, and a substituted phenyl ring The presence of chlorine and fluorine atoms on the phenyl ring can significantly influence the compound’s chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-fluorobenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction and Nitrile Formation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and protein-ligand binding.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry

    Materials Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the amino and nitrile groups allows for hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(4-chlorophenyl)propanenitrile
  • (3R)-3-Amino-3-(3-fluorophenyl)propanenitrile
  • (3R)-3-Amino-3-(4-fluorophenyl)propanenitrile

Uniqueness

  • Substituent Effects : The combination of chlorine and fluorine atoms on the phenyl ring can lead to unique electronic and steric effects, influencing the compound’s reactivity and interactions.
  • Chirality : The chiral center at the 3-position adds an additional layer of complexity, potentially leading to enantioselective interactions in biological systems.

Properties

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chloro-5-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8ClFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m1/s1

InChI Key

WRRPXDWSGMYIRY-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)[C@@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CC#N)N

Origin of Product

United States

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